(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
624724-49-8 |
|---|---|
Molecular Formula |
C24H17N3O2S2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H17N3O2S2/c28-23-21(31-24(30)26(23)16-20-12-7-13-29-20)14-18-15-27(19-10-5-2-6-11-19)25-22(18)17-8-3-1-4-9-17/h1-15H,16H2/b21-14- |
InChI Key |
YVTNONDSFJWRGA-STZFKDTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can occur at the pyrazole ring, resulting in the formation of dihydropyrazole derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Thiazolidinone derivatives with various substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This makes it a potential lead compound for the development of novel cancer therapeutics.
Medicinal Chemistry
In medicinal chemistry, (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is being explored for its therapeutic effects in treating diseases such as diabetes and inflammation. Its structural similarity to known pharmacophores allows for modifications that could enhance its bioactivity and selectivity.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of new materials. Its properties can be harnessed in creating polymers or coatings with specific functionalities such as enhanced durability or resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Mechanism
Research conducted at a leading university demonstrated that this compound could inhibit cell proliferation in human cancer cell lines by inducing cell cycle arrest at the G0/G1 phase. The study highlighted its potential as a scaffold for designing more potent anticancer agents.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. In cancer cells, it may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Key structural differences among analogous compounds lie in:
Arylidene substituents at C2.
N3 substituents (e.g., alkyl, benzyl, or heterocyclic groups).
Modifications to the thioxo group (e.g., substitution with amino or morpholinyl groups).
Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
Key Research Findings
Substituent Impact : Arylidene groups with electron-donating substituents (e.g., methoxy, hydroxy) improve solubility and bioactivity .
Synthetic Efficiency : Microwave methods achieve higher yields (70–94%) compared to conventional heating (9–59%) .
Thermal Stability : Bulky aromatic substituents increase melting points, while polar groups reduce decomposition risks .
Biological Activity
The compound (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone ring, which is known for its pharmacological versatility.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including our compound of interest. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidin-4-one have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer cells with IC50 values comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one | MCF-7 | TBD |
| Cisplatin | MCF-7 | 0.636 ± 0.458 |
2. Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has demonstrated effectiveness against various bacterial strains and fungi. For example, studies indicate that modifications in the thiazolidinone structure can enhance antimicrobial efficacy by altering lipophilicity and electron-donating capabilities .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | TBD |
3. Anti-inflammatory and Analgesic Properties
Thiazolidinones have also been explored for their anti-inflammatory and analgesic effects. Compounds within this class have shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models . The mechanism often involves modulation of the NF-kB pathway and COX inhibition.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their substituents. Modifications at positions 2, 3, and 5 on the thiazolidinone ring can lead to enhanced potency or selectivity for specific biological targets. For instance:
- Substituents at Position 4 : Hydroxy or methoxy groups have been associated with increased antioxidant activity.
- Aromatic Rings : The presence of electron-donating groups on aromatic rings enhances anticancer activity through improved interaction with cellular targets.
Case Study 1: Anticancer Efficacy
In a study aimed at evaluating the anticancer properties of various thiazolidinone derivatives, a series of compounds were synthesized and tested against MCF-7 cells. The study found that compounds with a diphenyl moiety exhibited superior cytotoxicity compared to those without .
Case Study 2: Antimicrobial Activity
A comparative study on the antimicrobial efficacy of thiazolidinones revealed that compounds with halogen substitutions showed enhanced activity against resistant strains of bacteria . This suggests that strategic modifications could lead to novel antimicrobial agents.
Q & A
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-furylmethyl with 3-thienylmethyl) and compare bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., thioxo group for hydrogen bonding) using HypoGen .
- Case Study : Substitution at the pyrazole C3 position increased antifungal IC₅₀ by 3-fold in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
